![molecular formula C17H13N3O B10842091 2-p-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B10842091.png)
2-p-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-p-Tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one is a heterocyclic compound that features a pyrazoloquinoline core structure. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the pyrazole and quinoline rings in its structure suggests it may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-p-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting with propiolates and sulfonyl hydrazides, a concise and facile synthesis can be achieved via Cu(II)-promoted oxidative cascade C–C/C–N bond formation . This method has the advantages of atom economy and good functional group tolerance.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-p-Tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents onto the pyrazoloquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of pyrazoloquinoline derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound’s unique structure may find applications in materials science, such as in the development of novel polymers or electronic materials.
作用機序
The mechanism by which 2-p-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one exerts its effects is not fully understood. it is likely to interact with specific molecular targets and pathways within biological systems. The presence of the pyrazole and quinoline rings suggests potential interactions with enzymes, receptors, or nucleic acids, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-p-Tolyl-2H-pyrazolo[3,4-d]pyrimidine: This compound features a similar pyrazole ring but with a pyrimidine core.
2-p-Tolyl-2H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazolopyrimidine core.
Uniqueness
2-p-Tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one is unique due to its specific pyrazoloquinoline structure, which may confer distinct chemical and biological properties compared to other similar compounds
特性
分子式 |
C17H13N3O |
|---|---|
分子量 |
275.30 g/mol |
IUPAC名 |
2-(4-methylphenyl)-5H-pyrazolo[3,4-c]quinolin-4-one |
InChI |
InChI=1S/C17H13N3O/c1-11-6-8-12(9-7-11)20-10-14-13-4-2-3-5-15(13)18-17(21)16(14)19-20/h2-10H,1H3,(H,18,21) |
InChIキー |
KTONIIHJBREXRC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C=C3C4=CC=CC=C4NC(=O)C3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



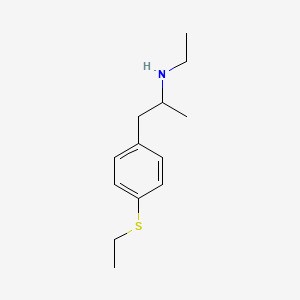

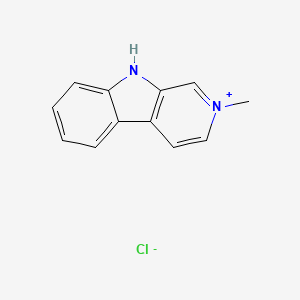

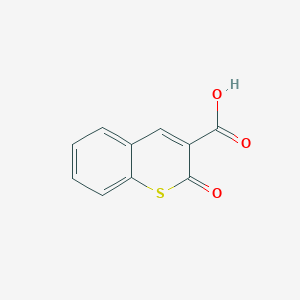

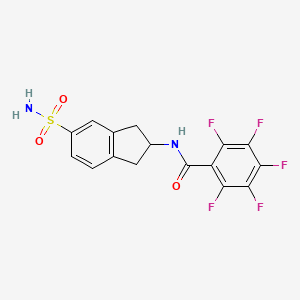
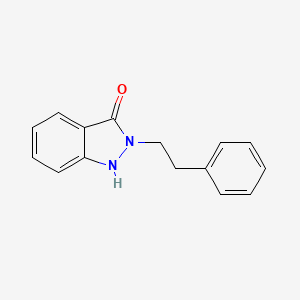

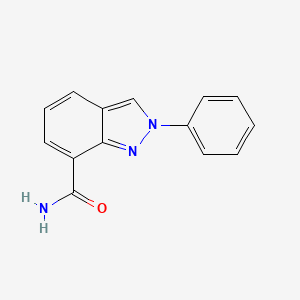
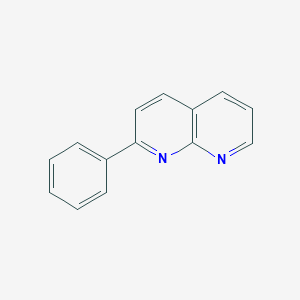
![2-phenyl-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B10842081.png)
![2-Pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one](/img/structure/B10842083.png)
![2-Phenyl-4-[1,2,4]triazol-1-yl-chroman-7-ol](/img/structure/B10842084.png)